molecular formula C18H20N2OS B11407493 5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole

5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11407493
M. Wt: 312.4 g/mol
InChI Key: FBWPSFMGSUEJJC-UHFFFAOYSA-N
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Description

5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.

Scientific Research Applications

5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole include other benzodiazoles and their derivatives, such as:

Uniqueness

What sets 5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole apart is its specific substitution pattern, which can confer unique biological and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

6-methyl-2-[3-(4-methylphenoxy)propylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2OS/c1-13-4-7-15(8-5-13)21-10-3-11-22-18-19-16-9-6-14(2)12-17(16)20-18/h4-9,12H,3,10-11H2,1-2H3,(H,19,20)

InChI Key

FBWPSFMGSUEJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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